molecular formula C8H12N2O3 B11789704 2-(5-Ethoxy-1-methyl-1H-pyrazol-4-yl)acetic acid

2-(5-Ethoxy-1-methyl-1H-pyrazol-4-yl)acetic acid

Cat. No.: B11789704
M. Wt: 184.19 g/mol
InChI Key: BKKGEBFCUHMBOV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(5-Ethoxy-1-methyl-1H-pyrazol-4-yl)acetic acid is a chemical compound that belongs to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This particular compound is characterized by the presence of an ethoxy group at position 5 and a methyl group at position 1 on the pyrazole ring, along with an acetic acid moiety at position 4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Ethoxy-1-methyl-1H-pyrazol-4-yl)acetic acid typically involves the cyclization of appropriate precursors

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Catalysts and solvents are carefully selected to ensure the purity and quality of the final compound.

Chemical Reactions Analysis

Types of Reactions

2-(5-Ethoxy-1-methyl-1H-pyrazol-4-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives with different oxidation states.

    Reduction: Reduction reactions can modify the functional groups on the pyrazole ring.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce new substituents on the pyrazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole carboxylic acids, while substitution reactions can introduce various functional groups, leading to a wide range of pyrazole derivatives.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex pyrazole derivatives.

    Biology: The compound exhibits various biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: It has potential therapeutic applications due to its biological activities.

    Industry: The compound can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(5-Ethoxy-1-methyl-1H-pyrazol-4-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to the observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • 2-(5-Methoxy-1-methyl-1H-pyrazol-4-yl)acetic acid
  • 2-(5-Ethyl-1-methyl-1H-pyrazol-4-yl)acetic acid
  • 2-(5-Ethoxy-1-ethyl-1H-pyrazol-4-yl)acetic acid

Uniqueness

2-(5-Ethoxy-1-methyl-1H-pyrazol-4-yl)acetic acid is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. The presence of the ethoxy group at position 5 and the acetic acid moiety at position 4 on the pyrazole ring differentiates it from other similar compounds, potentially leading to unique interactions with molecular targets and distinct biological activities.

Properties

Molecular Formula

C8H12N2O3

Molecular Weight

184.19 g/mol

IUPAC Name

2-(5-ethoxy-1-methylpyrazol-4-yl)acetic acid

InChI

InChI=1S/C8H12N2O3/c1-3-13-8-6(4-7(11)12)5-9-10(8)2/h5H,3-4H2,1-2H3,(H,11,12)

InChI Key

BKKGEBFCUHMBOV-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=NN1C)CC(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.